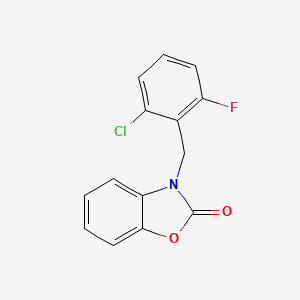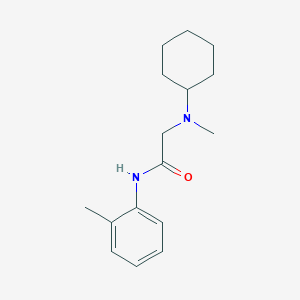
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one, also known as CFM-2, is a chemical compound that has been widely studied for its potential therapeutic applications. CFM-2 is a benzoxazolone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation and cancer growth. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have antioxidant and neuroprotective effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is its relatively low toxicity, making it a promising candidate for further research and development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multistep process involving several chemical reactions. The first step involves the condensation of 2-chloro-6-fluorobenzaldehyde with o-aminophenol to form 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. This reaction is followed by a series of purification steps to obtain pure 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as a treatment for inflammatory diseases.
Another area of research has focused on 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's potential as a cancer therapeutic. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO2/c15-10-4-3-5-11(16)9(10)8-17-12-6-1-2-7-13(12)19-14(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMKEQJUGCDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)
![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)

![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)

![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)
